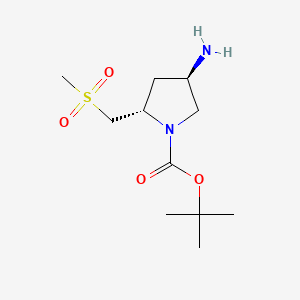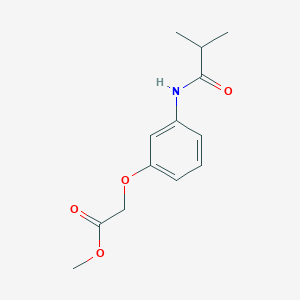
Methyl 2-(3-isobutyramidophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-isobutyramidophenoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by the presence of a phenoxy group attached to an acetate moiety, with an isobutyramido substituent on the phenyl ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-isobutyramidophenoxy)acetate typically involves the esterification of 2-(3-isobutyramidophenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-isobutyramidophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-(3-isobutyramidophenoxy)acetic acid and methanol in the presence of an acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 2-(3-isobutyramidophenoxy)acetic acid and methanol.
Reduction: 2-(3-isobutyramidophenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-isobutyramidophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(3-isobutyramidophenoxy)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and isobutyramido groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-(3-isobutyramidophenoxy)acetate can be compared to other similar compounds, such as:
Methyl 2-(4-isobutyramidophenoxy)acetate: Similar structure but with the isobutyramido group in the para position.
Ethyl 2-(3-isobutyramidophenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-acetamidophenoxy)acetate: Similar structure but with an acetamido group instead of an isobutyramido group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-[3-(2-methylpropanoylamino)phenoxy]acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(2)13(16)14-10-5-4-6-11(7-10)18-8-12(15)17-3/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
FYVYFPPANKUTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)
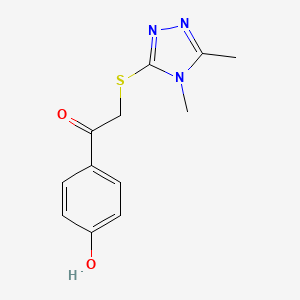
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
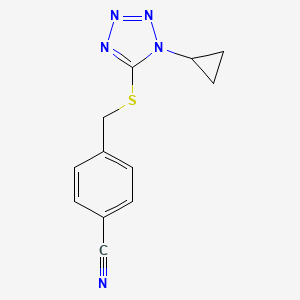
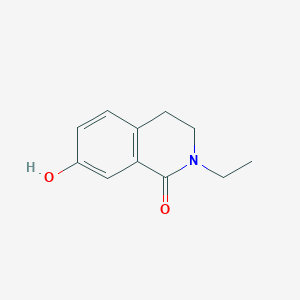
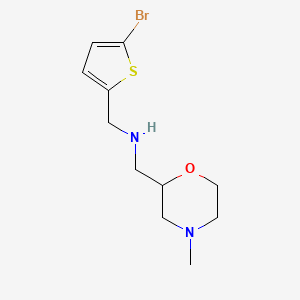

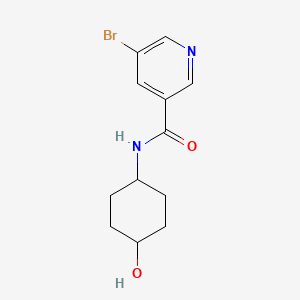
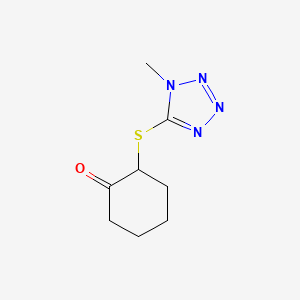
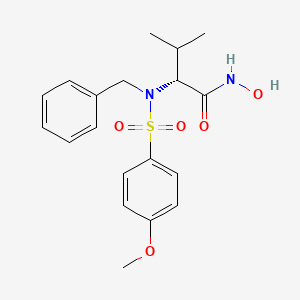
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
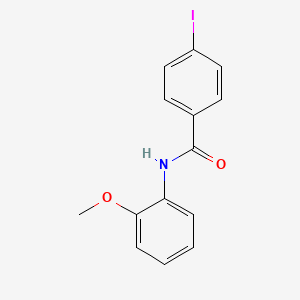
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)
